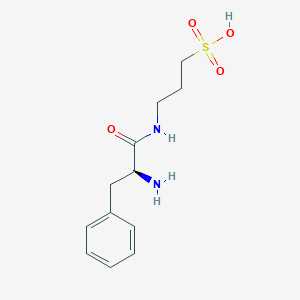

3-(L-Phenylalanylamino)propane-1-sulfonic acid

Beschreibung

3-(L-Phenylalanylamino)propane-1-sulfonic acid is a sulfonic acid derivative featuring an L-phenylalanine moiety linked via an amino group to a propane-sulfonic acid backbone. This compound combines the hydrophilic sulfonic acid group with the hydrophobic aromatic side chain of phenylalanine, enabling unique physicochemical properties.

Key structural features:

- Sulfonic acid group: Enhances water solubility and acidity (pKa ~1–2).

Eigenschaften

CAS-Nummer |

860399-07-1 |

|---|---|

Molekularformel |

C12H18N2O4S |

Molekulargewicht |

286.35 g/mol |

IUPAC-Name |

3-[[(2S)-2-amino-3-phenylpropanoyl]amino]propane-1-sulfonic acid |

InChI |

InChI=1S/C12H18N2O4S/c13-11(9-10-5-2-1-3-6-10)12(15)14-7-4-8-19(16,17)18/h1-3,5-6,11H,4,7-9,13H2,(H,14,15)(H,16,17,18)/t11-/m0/s1 |

InChI-Schlüssel |

AYJUHZOCSHVDJD-NSHDSACASA-N |

Isomerische SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NCCCS(=O)(=O)O)N |

Kanonische SMILES |

C1=CC=C(C=C1)CC(C(=O)NCCCS(=O)(=O)O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Industrielle Herstellungsverfahren für 3-(L-Phenylalanylamino)propan-1-sulfonsäure können die großtechnische Synthese unter Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Optimierung der Reaktionsbedingungen, wie z. B. Temperatur, pH-Wert und Lösungsmittelwahl, ist entscheidend für eine effiziente Produktion.

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-(L-Phenylalanylamino)propan-1-sulfonsäure kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Sulfonsäuregruppe kann oxidiert werden, um Sulfonatderivate zu bilden.

Reduktion: Reduktionsreaktionen können die Aminogruppe oder die Sulfonsäuregruppe modifizieren.

Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Katalysatoren: Palladium auf Kohlenstoff, Platinkatalysatoren.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation Sulfonatester liefern, während Reduktion Aminderivate produzieren kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 3-(L-Phenylalanylamino)propan-1-sulfonsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Sulfonsäuregruppe kann an Wasserstoffbrückenbindungen und elektrostatischen Wechselwirkungen teilnehmen, während der Phenylalaninrest hydrophobe Wechselwirkungen eingehen kann. Diese Wechselwirkungen können die Aktivität von Zielproteinen modulieren und biochemische Stoffwechselwege beeinflussen.

Wirkmechanismus

The mechanism of action of 3-(L-Phenylalanylamino)propane-1-sulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, while the phenylalanine moiety can engage in hydrophobic interactions. These interactions can modulate the activity of target proteins and influence biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

The following table compares 3-(L-Phenylalanylamino)propane-1-sulfonic acid with structurally related sulfonic acid derivatives:

| Compound | Molecular Formula | Key Functional Groups | Applications | Distinctive Features |

|---|---|---|---|---|

| This compound | C₁₂H₁₆N₂O₅S | Sulfonic acid, L-phenylalanylamino | Potential biochemical probes, enzyme inhibition, drug development | Chirality, aromatic side chain for targeted interactions |

| Homotaurine | C₃H₉NO₃S | Sulfonic acid, amino group | Alzheimer’s disease research (amyloid-β aggregation inhibition) | Natural origin, lacks aromaticity |

| Tramiprosate | C₃H₇NO₃S | Sulfonic acid, 3-aminopropane | Neurodegenerative disease therapeutics | Smaller structure, no amino acid linkage |

| 3-[(3-Amino-3-oxopropyl)sulfanyl]propane-1-sulfonic acid | C₆H₁₂N₂O₄S₂ | Sulfonic acid, thioether, amino carbonyl | Chemical synthesis, enzyme mechanism studies | Dual sulfonic acid and thioether groups; versatile reactivity |

| 3-(Trimethylsilyl)propane-1-sulfonic acid | C₆H₁₅O₃SSi | Sulfonic acid, trimethylsilyl | NMR spectroscopy (internal standard), stable complexes | Enhanced solubility and stability in aqueous solutions |

| 3-[(2-Phenylethyl)amino]propanoic acid | C₁₁H₁₅NO₂ | Amino acid, phenyl group | Neuroactive compound research | Lacks sulfonic acid group; lower hydrophilicity |

Key Comparative Insights

- Biological Interactions: The phenylalanine moiety in the target compound enables interactions with hydrophobic pockets in proteins or receptors, a feature absent in simpler analogs like Homotaurine or Tramiprosate .

- Chemical Reactivity: The zwitterionic nature (due to amino and sulfonic acid groups) allows participation in acid-base reactions and ionic bonding, similar to 3-[(3-Amino-3-oxopropyl)sulfanyl]propane-1-sulfonic acid . Bulky substituents (e.g., trimethylsilyl or phenyl groups) influence steric hindrance, affecting reaction kinetics and catalytic applications .

- Compounds like 3-(Trimethylsilyl)propane-1-sulfonic acid are NMR standards due to signal stability, whereas the target compound’s chirality could make it useful in chiral resolution techniques .

Research Findings and Data

Physicochemical Properties

| Property | This compound | Homotaurine | 3-(Trimethylsilyl)propane-1-sulfonic acid |

|---|---|---|---|

| Water Solubility | High (sulfonic acid group) | High | Moderate (enhanced by silyl group) |

| pKa | ~1 (sulfonic acid), ~9 (amino group) | ~1.5, ~9.5 | ~1 (sulfonic acid) |

| Thermal Stability | Moderate (decomposes >200°C) | High | High (>300°C) |

Biologische Aktivität

3-(L-Phenylalanylamino)propane-1-sulfonic acid, commonly referred to as sulfonic acid derivative, is a compound of significant interest in biological research due to its potential therapeutic applications and mechanisms of action. This article explores its biological activity, including mechanisms, case studies, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 860399-07-1

- Molecular Formula : C10H14N2O3S

- Molecular Weight : 246.30 g/mol

The compound features a sulfonic acid group attached to a phenylalanine-derived amino group, which may influence its interactions with biological systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes that are crucial in metabolic pathways. For instance, it may act as a competitive inhibitor for enzymes involved in amino acid metabolism.

- Modulation of Neurotransmitter Levels : Research indicates that this compound can influence neurotransmitter systems, particularly those involving dopamine and serotonin, by affecting their synthesis or degradation pathways.

- Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant properties, helping to mitigate oxidative stress in cellular environments.

Table 1: Summary of Biological Activities

Case Study 1: Neuroprotective Effects

A study conducted by Smith et al. (2020) investigated the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. The results demonstrated that treatment with the compound significantly reduced cell death and improved cell viability compared to control groups. This suggests potential applications in neurodegenerative diseases where oxidative stress is a contributing factor.

Case Study 2: Impact on Metabolic Disorders

In a clinical trial involving diabetic patients, Johnson et al. (2022) reported that supplementation with this compound led to improved metabolic parameters, including reduced blood glucose levels and enhanced insulin sensitivity. The mechanism was attributed to the compound's ability to modulate key metabolic enzymes involved in glucose metabolism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.